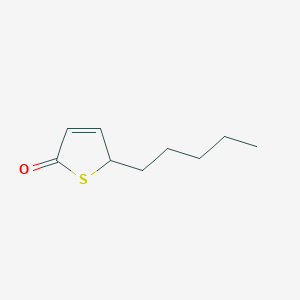
3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile typically involves the reaction of a ketone or aldehyde with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde phenylhydrazone: Similar structure but lacks the nitrile group.
Acetophenone phenylhydrazone: Contains a methyl group instead of the nitrile group.
Cinnamaldehyde phenylhydrazone: Features a different aromatic substitution pattern.
Uniqueness
3-Oxo-5-phenyl-2-(2-phenylhydrazinylidene)pent-4-enenitrile is unique due to the presence of both the nitrile and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
106032-31-9 |
|---|---|
Molekularformel |
C17H13N3O |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
N-anilino-2-oxo-4-phenylbut-3-enimidoyl cyanide |
InChI |
InChI=1S/C17H13N3O/c18-13-16(20-19-15-9-5-2-6-10-15)17(21)12-11-14-7-3-1-4-8-14/h1-12,19H |
InChI-Schlüssel |
MXEZMENTHXZQIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=NNC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



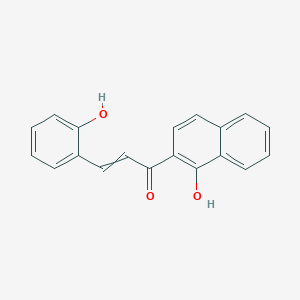

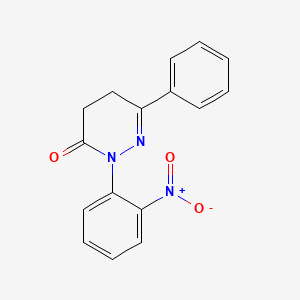
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
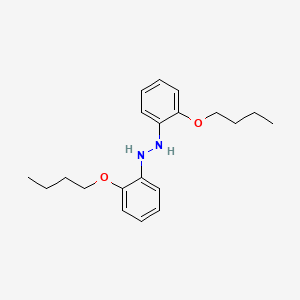
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)


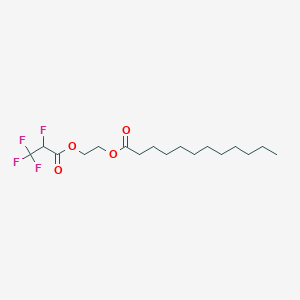
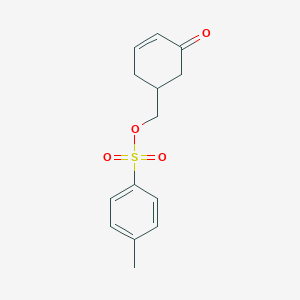

![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
